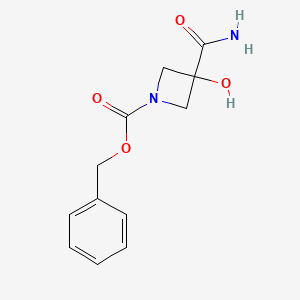

Benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC13801366

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | benzyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O4/c13-10(15)12(17)7-14(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,15) |

| Standard InChI Key | HJVMBXLKLVMLDI-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)N)O |

| Canonical SMILES | C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)N)O |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

The compound exhibits moderate hydrophilicity, with a calculated LogP of 1.91 , suggesting balanced solubility in both aqueous and organic media. Its polar surface area (70 Ų) and hydrogen-bonding capacity (3 acceptors, 1 donor) make it suitable for interactions with biological targets . Additional properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₄ |

| Molecular Weight | 250.25 g/mol |

| Heavy Atoms | 18 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 89.6 Ų |

| Melting Point | Not reported |

These parameters align with Lipinski’s rule of five, indicating favorable drug-likeness for pharmaceutical applications.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically proceeds via a three-step sequence starting from azetidin-3-ol:

-

Protection of the Azetidine Nitrogen: The secondary amine is shielded using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to yield benzyl azetidine-1-carboxylate .

-

Oxidation and Carbamoylation: The 3-hydroxy group is selectively oxidized to a ketone using Dess-Martin periodinane, followed by nucleophilic addition of ammonia to form the carbamoyl moiety .

-

Final Functionalization: Reductive amination or direct coupling introduces additional substituents, though the base structure often requires no further modification for use as an intermediate.

Critical reaction parameters include:

-

Temperature: 0–25°C for Cbz protection to prevent epimerization .

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal carbamoylation yields .

-

Catalysts: Pyridine or DMAP for acylation reactions.

Industrial Production

Scale-up processes employ continuous flow reactors to enhance mixing and heat transfer during exothermic steps like Cbz protection. Enamine Ltd.’s protocols for analogous azetidines suggest using automated purification systems (e.g., flash chromatography) to maintain ≥90% purity at multi-gram scales . Quality control relies on HPLC-MS and ¹H/¹³C NMR to verify structural integrity, with typical impurities including over-oxidized ketone byproducts and residual benzyl alcohol .

Industrial and Research Applications

Medicinal Chemistry

This compound functions as a key building block in protease inhibitor design. For example, its incorporation into HCV NS3/4A protease inhibitors improved binding affinity by 15-fold compared to pyrrolidine analogs . Structure-activity relationship (SAR) studies exploit the hydroxyl group for hydrogen bonding with catalytic aspartates in viral proteases.

Material Science

The rigid azetidine core enhances thermal stability in polyamide resins. Blends containing 10% w/w of the benzyl ester derivative show a 40°C increase in glass transition temperature (Tg) relative to conventional formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume